molecular formula C11H10BrN3O B15226748 Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol

Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol

Cat. No.: B15226748
M. Wt: 280.12 g/mol
InChI Key: MFEXKZYLIYDFOY-DTWKUNHWSA-N
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Description

Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with brominated phenyl compounds under acidic conditions. The reaction is often carried out in the presence of a catalyst such as TsOH (p-toluenesulfonic acid) and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding and dipole interactions, which can disrupt normal cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with similar chemical properties.

    Fluconazole: A triazole-based antifungal drug.

    Voriconazole: Another triazole-based antifungal with a broader spectrum of activity.

Uniqueness

Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol

InChI

InChI=1S/C11H10BrN3O/c12-11-13-10-9(16)6-8(15(10)14-11)7-4-2-1-3-5-7/h1-5,8-9,16H,6H2/t8-,9+/m0/s1

InChI Key

MFEXKZYLIYDFOY-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H](N2C(=NC(=N2)Br)[C@@H]1O)C3=CC=CC=C3

Canonical SMILES

C1C(N2C(=NC(=N2)Br)C1O)C3=CC=CC=C3

Origin of Product

United States

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